Artd10/parp10-IN-2

Description

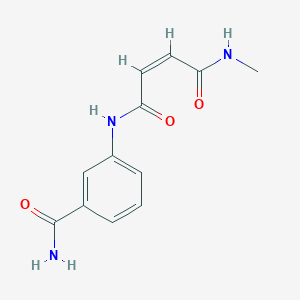

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

(Z)-N'-(3-carbamoylphenyl)-N-methylbut-2-enediamide |

InChI |

InChI=1S/C12H13N3O3/c1-14-10(16)5-6-11(17)15-9-4-2-3-8(7-9)12(13)18/h2-7H,1H3,(H2,13,18)(H,14,16)(H,15,17)/b6-5- |

InChI Key |

FYQRBLGGKLIYRQ-WAYWQWQTSA-N |

Isomeric SMILES |

CNC(=O)/C=C\C(=O)NC1=CC=CC(=C1)C(=O)N |

Canonical SMILES |

CNC(=O)C=CC(=O)NC1=CC=CC(=C1)C(=O)N |

Origin of Product |

United States |

Enzymatic and Molecular Characterization of Artd10/parp10

Catalytic Mechanism and Cofactor Dependence

The catalytic activity of ARTD10/PARP10 is central to its function, involving a unique mechanism and a critical dependence on a specific cofactor.

NAD+-Dependent Mono-ADP-Ribosylation

ARTD10/PARP10 catalyzes the transfer of a single ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to its substrate proteins. mdpi.comnih.gov This process, known as mono-ADP-ribosylation, is a distinct post-translational modification that regulates the function of target proteins. mdpi.comnih.gov Unlike poly-ADP-ribose polymerases (PARPs) that synthesize long chains of ADP-ribose, ARTD10/PARP10 is a mono-ADP-ribosyltransferase. nih.govnih.gov The availability of NAD+ is a crucial factor for the enzymatic activity of ARTD10/PARP10, and depletion of cellular NAD+ levels can inhibit its function. mdpi.comresearchgate.net

Substrate-Assisted Catalysis

A defining feature of ARTD10/PARP10's catalytic mechanism is substrate-assisted catalysis. nih.govnih.govresearchgate.net Many PARP enzymes possess a conserved catalytic glutamate (B1630785) residue that is essential for the iterative transfer of ADP-ribose units in poly-ADP-ribosylation. nih.govnih.gov However, ARTD10/PARP10 and several other mono-ADP-ribosyltransferases lack this critical glutamate. nih.govnih.gov Instead, it is proposed that an acidic residue (glutamate or aspartate) within the substrate protein itself participates directly in the catalytic process. nih.gov This acidic residue in the substrate functionally substitutes for the missing catalytic glutamate in the enzyme, facilitating the transfer of a single ADP-ribose unit. nih.gov This mechanism inherently limits the enzyme to mono-ADP-ribosylation, as it cannot perform the subsequent elongation steps required for polymer formation. nih.govnih.gov

Identification and Characterization of ARTD10/PARP10 Substrates

ARTD10/PARP10 targets a diverse array of proteins, thereby influencing a wide range of cellular pathways.

Protein Targets of MARylation

A significant number of proteins have been identified as substrates for ARTD10/PARP10-mediated MARylation. These targets are involved in various cellular functions, including signaling, metabolism, and DNA damage response.

| Substrate | Function/Pathway | Reference |

| GSK3β (Glycogen Synthase Kinase 3β) | A serine/threonine kinase involved in WNT signaling, apoptosis, and metabolism. ARTD10-mediated MARylation inhibits its kinase activity. | oulu.fimdpi.comnih.govsemanticscholar.org |

| Aurora-A | A serine/threonine kinase that plays a critical role in mitotic progression. ARTD10 interacts with and mono-ADP-ribosylates Aurora-A, inhibiting its kinase activity. | semanticscholar.orgmdpi.commdpi.com |

| NEMO (NF-κB Essential Modulator) | A regulatory subunit of the IKK complex, crucial for NF-κB signaling. MARylation of NEMO by ARTD10 interferes with its poly-ubiquitination and inhibits the NF-κB pathway. | mdpi.comnih.govmdpi.comnih.gov |

| GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) | A key enzyme in glycolysis that also has roles in other cellular processes. ARTD10 interacts with and mono-ADP-ribosylates GAPDH. | mdpi.comresearchgate.netmdpi.comresearchgate.netrepec.org |

| PCNA (Proliferating Cell Nuclear Antigen) | A central component of the DNA replication and repair machinery. ARTD10 interacts with PCNA and is required for DNA damage tolerance. | mdpi.comnih.govmdpi.comuniprot.orgoup.com |

| Histones | Core components of chromatin. ARTD10 has been shown to modify all four core histones. | mdpi.com |

An in vitro screening of over 8,000 proteins identified 78 potential substrates for ARTD10, with a majority being kinases. oulu.fi This highlights the extensive regulatory role of ARTD10 in cellular signaling networks.

Specificity of ADP-Ribosylation Sites

The specificity of ARTD10/PARP10 for its target amino acids is a key aspect of its function. Chemical analysis has suggested that ARTD10/PARP10 selectively modifies acidic amino acid residues, namely glutamate and aspartate, on its substrate proteins. nih.govnih.govbiorxiv.orglife-science-alliance.org This specificity is directly linked to its substrate-assisted catalytic mechanism, where the acidic residue of the substrate plays an active role in the enzymatic reaction. nih.gov

Regulation of ARTD10/PARP10 Enzymatic Activity

The enzymatic activity of ARTD10/PARP10 is subject to regulation through various mechanisms, ensuring its proper function within the cell.

Post-translational Modifications: The activity of ARTD10 itself appears to be regulated by post-translational modifications. nih.gov For instance, phosphorylation of PARP10 by CDK2 during the late G1-S phase has been suggested as a mechanism to support cell growth. mdpi.com

Subcellular Localization: ARTD10/PARP10 shuttles between the nucleus and the cytoplasm, which is controlled by a nuclear export sequence and a region that promotes nuclear import. nih.govresearchgate.net This dynamic localization allows it to access and modify substrates in different cellular compartments. mdpi.com

Interaction with Other Proteins: The interaction of ARTD10/PARP10 with other proteins can influence its activity and recruitment to specific cellular locations. For example, its interaction with PCNA is crucial for its role in DNA damage tolerance. nih.gov Additionally, its two ubiquitin-interaction motifs (UIMs) bind to K63-linked polyubiquitin (B1169507) chains, a modification important for NF-κB signaling, thereby targeting ARTD10 to this pathway. oulu.finih.gov

Post-Translational Modifications of ARTD10/PARP10 (e.g., Ubiquitination by RNF114)

The activity and function of ARTD10 (ADP-ribosyltransferase diphtheria toxin-like 10), also known as PARP10, are regulated by various post-translational modifications, with ubiquitination emerging as a key regulatory mechanism. The E3 ubiquitin ligase RNF114 has been identified as a crucial interaction partner and regulator of ARTD10. mdpi.comoup.comresearchgate.net

The interaction between RNF114 and ARTD10 is dependent on the enzymatic activity of ARTD10; specifically, the auto-mono-ADP-ribosylation of ARTD10 is a prerequisite for this association. researchgate.net Following this interaction, RNF114 mediates the K27-linked polyubiquitination of ARTD10, a modification that significantly enhances its enzymatic activity. researchgate.net This ubiquitination has been suggested to primarily occur at the Lys916 residue within the ARTD10 protein, as a mutant at this site (K916I) shows reduced auto-mono-ADP-ribosylation and is not ubiquitinated by RNF114. researchgate.net

This regulatory relationship represents a significant point of crosstalk between two distinct post-translational modifications: mono-ADP-ribosylation and ubiquitination. researchgate.net The ubiquitination of ARTD10 by RNF114 not only activates the enzyme but also has downstream functional consequences. For instance, the enhanced activity of ubiquitinated ARTD10 leads to the subsequent mono-ADP-ribosylation of target proteins like Aurora A kinase, which in turn suppresses its kinase activity and negatively impacts processes such as tumor metastasis. mdpi.comoup.com A loss of RNF114 in certain cancers can, therefore, lead to diminished ARTD10 activity. mdpi.com Besides RNF114, ARTD10 itself contains two ubiquitin-interacting motifs (UIMs), enabling it to bind non-covalently to K63-linked polyubiquitin chains, which is important for its role in signaling pathways like NF-κB. oulu.finih.gov

| Finding | Details | References |

|---|---|---|

| Regulating E3 Ligase | RNF114 is the E3 ubiquitin ligase that interacts with and ubiquitinates ARTD10. | mdpi.comoup.comresearchgate.net |

| Interaction Prerequisite | The auto-mono-ADP-ribosylation of ARTD10 is required for its interaction with RNF114. | researchgate.net |

| Ubiquitin Linkage Type | RNF114 mediates K27-linked polyubiquitination of ARTD10. | researchgate.net |

| Effect on Activity | Ubiquitination by RNF114 enhances the mono-ADP-ribosyltransferase activity of ARTD10. | oup.comresearchgate.net |

| Potential Ubiquitination Site | Lysine 916 (K916) has been identified as a potential major ubiquitination site. | researchgate.net |

Intracellular Signaling Pathways Affecting ARTD10/PARP10 Activity

ARTD10/PARP10 is integrated into several critical intracellular signaling pathways, where it acts as a modulator, often through the mono-ADP-ribosylation of key signaling components.

NF-κB Signaling: ARTD10 is a negative regulator of the NF-κB signaling pathway. mdpi.comnih.gov This regulation is dependent on both its catalytic activity and its two UIMs, which interact with K63-linked polyubiquitin chains. oulu.fi It is proposed that ARTD10 binds to these ubiquitin chains, which are crucial scaffolds in NF-κB activation, and then mono-ADP-ribosylates the NF-κB essential modulator (NEMO). mdpi.com This modification of NEMO by ARTD10 is thought to prevent its subsequent K63-polyubiquitination, thereby inhibiting the activation of the IKK complex and suppressing the expression of NF-κB target genes. oulu.fimdpi.comnih.gov

Kinase Signaling (GSK3β and Aurora A): A protein microarray screen identified numerous kinases as potential substrates for ARTD10. oulu.finih.gov One significant target is Glycogen Synthase Kinase 3β (GSK3β). ARTD10-mediated mono-ADP-ribosylation directly inhibits the kinase activity of GSK3β. nih.govnih.gov Conversely, knockdown of ARTD10 results in increased GSK3β kinase activity. oulu.finih.gov This interaction suggests a role for ARTD10 in pathways regulated by GSK3β, such as the Wnt/β-catenin pathway. mdpi.com Another critical kinase regulated by ARTD10 is Aurora A. oup.com ARTD10 interacts with and mono-ADP-ribosylates Aurora A, which inhibits its kinase activity and downstream signaling, thereby suppressing tumor cell migration and invasion. oup.com This function is enhanced by the RNF114-mediated ubiquitination of ARTD10. oup.com

DNA Damage Response: ARTD10 plays a role in the cellular response to DNA damage, particularly in alleviating replication stress. mdpi.comoulu.fi It interacts with Proliferating Cell Nuclear Antigen (PCNA), a central component of the DNA replication and repair machinery. oup.comnih.gov This interaction is mediated by a PIP-box in ARTD10 and is enhanced by the ubiquitination of PCNA, which provides an additional binding surface for the UIMs of ARTD10. nih.gov By binding to ubiquitinated PCNA at stalled replication forks, ARTD10 promotes the recruitment of translesion synthesis (TLS) polymerases, facilitating DNA lesion bypass and maintaining genomic stability. oup.comnih.gov

Subcellular Localization and Dynamic Regulation of ARTD10/PARP10

ARTD10/PARP10 is a highly dynamic protein, and its function is intimately linked to its subcellular localization, which is tightly regulated. nih.govresearchgate.net

Formation of Cytosolic Bodies and Stress Granules

Under basal conditions, ARTD10 is predominantly found in the cytoplasm, where it is not diffusely distributed but rather forms discrete, dynamic bodies or structures. mdpi.comnih.govmdpi.com These cytosolic bodies are membrane-free, rounded structures that can move within the cell and rapidly exchange ARTD10 subunits. mdpi.comnih.govrepec.org

These ARTD10-containing bodies often co-localize with structures that contain poly-ubiquitin and the poly-ubiquitin receptor p62/SQSTM1. nih.govresearchgate.netuit.no The association with p62 is dependent on the ubiquitin-associated (UBA) domain of p62, which mediates its interaction with polyubiquitin. nih.govresearchgate.net This suggests a potential role for ARTD10 in cellular processes involving p62, such as autophagy. nih.gov

Furthermore, ARTD10's catalytic activity is linked to the composition of these bodies. The glycolytic enzyme GAPDH has been identified as a novel substrate for ARTD10. mdpi.comrepec.org Upon overexpression, ARTD10 not only mono-ADP-ribosylates GAPDH but also recruits it into these cytosolic bodies. mdpi.comrepec.org The presence of GAPDH in these structures is dependent on the catalytic activity of ARTD10; treatment with ARTD10 inhibitors causes GAPDH to disappear from the bodies. mdpi.comresearchgate.net Interestingly, overexpression of the ARTD10 catalytic domain alone is sufficient to form stress granules and recruit GAPDH into them, highlighting a direct role for the enzyme in the formation of these specific cytosolic assemblies. mdpi.comrepec.orgmdpi.com

| Feature | Description | Key Domains/Interactors | References |

|---|---|---|---|

| Nucleo-Cytoplasmic Shuttling | Continuous, regulated movement between the nucleus and cytoplasm. | Crm1-dependent NES (aa 598-607), non-conventional NLS (aa 408-649). | mdpi.comnih.govresearchgate.net |

| Cytosolic Bodies | Forms discrete, dynamic, membrane-free structures in the cytoplasm. | Co-localizes with p62/SQSTM1 and poly-ubiquitin. | nih.govuit.no |

| Stress Granule Formation | The catalytic domain alone can induce the formation of stress granules. | Recruits substrates like GAPDH. | mdpi.comrepec.orgresearchgate.net |

Structural and Domain Architecture of ARTD10/PARP10

ARTD10/PARP10 is a large, 150 kDa multi-domain protein. mdpi.commdpi.com Its architecture is unique among the ARTD family members, featuring several functional domains that contribute to its diverse biological roles. mdpi.com

Catalytic (ART) Domain

The defining feature of ARTD10 is its C-terminal catalytic domain, which spans amino acids 818–1025. mdpi.commdpi.com This domain belongs to the diphtheria toxin-like ADP-ribosyltransferase (ARTD) family and is responsible for the enzyme's catalytic activity. oulu.fi Unlike PARP1 and other poly-ADP-ribosyltransferases, ARTD10 functions as a mono-ADP-ribosyltransferase (mART). oulu.fimdpi.com This is because its catalytic domain lacks a key glutamate residue that is essential for the iterative transfer of ADP-ribose units required for polymer elongation. nih.gov Instead, ARTD10 utilizes a mechanism of substrate-assisted catalysis to transfer a single ADP-ribose moiety from its donor molecule, NAD+, onto a substrate protein. nih.govuit.no The catalytic domain can function independently to modify substrates, as demonstrated by its ability to form stress granules and recruit GAPDH when expressed alone. mdpi.comresearchgate.net

RNA Recognition Motif (RRM)

ARTD10/PARP10 possesses an RNA Recognition Motif (RRM) at its N-terminus, specifically spanning amino acids 11-85. mdpi.commdpi.com This domain is highly abundant in eukaryotic proteins involved in post-transcriptional gene expression, including the processing, export, and stability of mRNA and rRNA. ebi.ac.uk The RRM domain, typically around 90 amino acids in length, consists of a four-stranded beta-sheet packed against two alpha-helices and is known to interact with single-stranded RNA (ssRNA), and in some cases, single-stranded DNA (ssDNA) and other proteins. ebi.ac.uk

The presence of the RRM domain in ARTD10/PARP10 suggests a role in RNA binding. mdpi.comoup.com In fact, ARTD10/PARP10 is one of the members of the PARP family that contains RRM domains, highlighting a connection between ADP-ribosylation and RNA biology. oup.comuib.no Studies have shown that the RRM domain of ARTD10/PARP10, along with its catalytic activity, contributes to its pro-apoptotic functions. oup.com It is hypothesized that the RRM domain may help differentiate between host RNA and foreign RNA from pathogens, allowing the catalytic domain to ADP-ribosylate the viral RNA and trigger an immune response. oup.com Furthermore, multiple RRM domains within ARTD10 are implicated in binding RNA with high affinity and sequence specificity. frontiersin.org

| Domain | Location (Amino Acids) | Function | References |

| RNA Recognition Motif (RRM) | 11-85 | RNA binding, potential role in immune response and apoptosis. | mdpi.commdpi.comoup.comoup.comfrontiersin.org |

Ubiquitin-Interacting Motifs (UIMs)

A unique feature of ARTD10/PARP10 is the presence of two Ubiquitin-Interacting Motifs (UIMs) located within a glutamic acid-rich region (amino acids 588-697). mdpi.commdpi.com Specifically, these UIMs are found at amino acid positions 650-667 and 673-690. mdpi.com These motifs are crucial for the interaction of ARTD10/PARP10 with ubiquitinated proteins. nih.gov

Research has demonstrated that the UIMs of ARTD10/PARP10 specifically bind to K63-linked polyubiquitin chains. oulu.finih.gov This interaction is vital for the regulation of NF-κB signaling. oulu.finih.gov ARTD10/PARP10 inhibits the activation of NF-κB by interfering with the polyubiquitination of NEMO, a key component of the pathway. nih.gov This inhibitory function is dependent on both the catalytic activity of ARTD10/PARP10 and its ability to bind polyubiquitin via its UIMs. nih.gov

Furthermore, the UIMs play a role in the DNA damage response. nih.gov ARTD10/PARP10 interacts with ubiquitinated Proliferating Cell Nuclear Antigen (PCNA), a critical factor in DNA replication and repair. oup.comnih.gov This interaction, mediated by the UIMs and a separate PCNA-interacting peptide box (PIP-box), facilitates the recruitment of translesion synthesis (TLS) polymerases to stalled replication forks, thereby promoting DNA lesion bypass and maintaining genomic stability. oup.comfrontiersin.org The binding of ARTD10/PARP10 to ubiquitinated PCNA may also protect this modified form of PCNA from de-ubiquitination. nih.gov

| Domain | Location (Amino Acids) | Function | References |

| Ubiquitin-Interacting Motif 1 (UIM1) | 650-667 | Binds K63-linked polyubiquitin chains, involved in NF-κB signaling and DNA damage response. | mdpi.comoulu.finih.gov |

| Ubiquitin-Interacting Motif 2 (UIM2) | 673-690 | Binds K63-linked polyubiquitin chains, involved in NF-κB signaling and DNA damage response. | mdpi.comoulu.finih.gov |

Nuclear Export Sequence (NES)

ARTD10/PARP10 contains a leucine-rich Nuclear Export Sequence (NES) located at amino acids 598-607. mdpi.commdpi.com This sequence is responsible for the export of ARTD10/PARP10 from the nucleus to the cytoplasm, contributing to its predominantly cytosolic localization under normal conditions. mdpi.commdpi.com However, ARTD10/PARP10 is known to shuttle between the nucleus and the cytoplasm. mdpi.comoulu.fi While the NES mediates its export, a region between amino acids 408-649 is implicated in its nuclear import, although a classical nuclear localization signal (NLS) has not been clearly identified. mdpi.com The UIMs are also suggested to play a role in regulating the nuclear transport of the protein. oup.comresearchgate.net

The ability of ARTD10/PARP10 to shuttle between cellular compartments is crucial for its diverse functions. oulu.fi For instance, its function in inhibiting c-Myc- and E1A-mediated transformation is dependent on a functional NES, but not its enzymatic activity. genecards.org This highlights the importance of subcellular localization in modulating the various roles of ARTD10/PARP10.

| Domain | Location (Amino Acids) | Function | References |

| Nuclear Export Sequence (NES) | 598-607 | Mediates nuclear export, contributing to cytoplasmic localization. | mdpi.commdpi.comoup.comgenecards.org |

Artd10/parp10 in 2 As a Chemical Probe for Artd10/parp10 Research

Discovery and Optimization of Artd10/parp10-IN-2

The journey to identify and refine potent inhibitors for ARTD10 (also known as PARP10) has led to the discovery of various chemical scaffolds, including the one leading to this compound. This process has been heavily reliant on robust screening methodologies and detailed structure-activity relationship studies.

High-Throughput Screening Methodologies for ARTD10/PARP10 Inhibitors

The discovery of initial hits for ARTD10 inhibitors has been significantly advanced by the development of effective high-throughput screening (HTS) methods. A key methodology is a fluorescence-based assay that measures the amount of NAD+ remaining after an enzymatic reaction. nih.gov This assay is homogenous and cost-effective, making it suitable for screening large compound libraries. nih.govresearchgate.net The process involves incubating the ARTD10 enzyme with a substrate protein and the test compounds. Any unconsumed NAD+ is then chemically converted into a fluorescent derivative, allowing for the quantification of enzymatic inhibition. nih.gov

This activity-based assay has been successfully used to screen extensive compound libraries, such as the National Cancer Institute (NCI) repository, leading to the identification of initial hit compounds. acs.orgoulu.fi The assay's adaptability allows for its use with various mono-ADP-ribosyltransferases, not just ARTD10. nih.govresearchgate.net Besides fluorescence-based methods, other techniques like differential scanning fluorimetry (DSF) are used to confirm the direct binding of hit compounds to the ARTD10 catalytic domain. acs.org

Structure-Activity Relationship (SAR) Studies of Related Scaffolds (e.g., OUL35, 3,4-dihydroisoquinolin-1(2H)-one, phenoxy/benzyloxybenzamides)

Following the identification of initial hits, extensive Structure-Activity Relationship (SAR) studies are conducted to optimize their potency and selectivity. Several chemical scaffolds have been explored in the development of ARTD10 inhibitors.

OUL35 and phenoxy/benzyloxybenzamides: OUL35 was one of the first potent and selective inhibitors identified for ARTD10, discovered through screening a library of compounds from the NCI. acs.orgnih.gov It has a 4-phenoxybenzamide scaffold. nih.govacs.org SAR studies on the OUL35 scaffold revealed that the benzamide (B126) and ether groups are crucial for maintaining activity due to their hydrogen bond interactions. researchgate.netresearchgate.net Further exploration of 4-phenoxybenzamide and 4-(benzyloxy)benzamide (B74015) derivatives has provided detailed insights into the structural requirements for ARTD10 inhibition. nih.govacs.org For instance, the development of a 4-(benzyloxy)benzamide derivative, compound 32, showed potent and selective inhibition of ARTD10. nih.gov

3,4-dihydroisoquinolin-1(2H)-one (dq): The 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold is another important framework used in the design of PARP inhibitors. cohenlabohsu.commdpi.com Rational, structure-based design has been employed to create selective inhibitors of PARP10 using this scaffold. cohenlabohsu.com SAR studies on dq analogues have shown that substitutions at the C-5 and C-6 positions can enhance selectivity for PARP10. cohenlabohsu.com For example, a dq analogue with a methyl group at the C-5 position and a substituted pyridine (B92270) at the C-6 position demonstrated significant selectivity for PARP10 over other PARP family members. cohenlabohsu.commdpi.com A chemical genetics approach has also been used, creating engineered PARP10 mutants to be targeted by specifically designed dq analogues. nih.gov

These systematic SAR studies, combining chemical synthesis with enzymatic and cellular assays, have been instrumental in refining the initial hits into more potent and selective chemical probes for ARTD10 research.

Mechanism of ARTD10/PARP10 Inhibition by this compound

Understanding how a chemical probe like this compound interacts with its target is fundamental to its application in research. The inhibitory mechanism of compounds related to this compound has been elucidated through various biochemical and structural studies.

Competitive Inhibition of NAD+ Binding

This compound and related inhibitors function primarily as competitive inhibitors of NAD+ binding. medchemexpress.comnih.gov The catalytic activity of ARTD10 involves the transfer of an ADP-ribose unit from the donor molecule, NAD+, to a substrate protein. cohenlabohsu.com Inhibitors like those based on the benzamide scaffold mimic the nicotinamide (B372718) portion of NAD+, allowing them to bind to the nicotinamide-binding site within the catalytic domain of ARTD10. acs.org By occupying this site, the inhibitor prevents NAD+ from binding, thereby blocking the initiation of the ADP-ribosylation reaction. This competitive mechanism has been confirmed for related compounds through kinetic studies and the observation that the inhibitory effect can be overcome by increasing the concentration of NAD+.

Binding Site Characterization within the Catalytic Domain

The binding site of this compound and its analogs is located within the catalytic domain of ARTD10. mdpi.comoulu.fi This domain is structurally conserved across the PARP family. nih.gov However, subtle differences in the amino acid composition and conformation of the binding pocket can be exploited to achieve inhibitor selectivity.

Structural models and co-crystal structures of related inhibitors with PARP enzymes have provided detailed insights into the key interactions. For instance, the benzamide moiety of the inhibitor typically forms crucial hydrogen bonds with the backbone of the nicotinamide-binding pocket. researchgate.net In the case of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, it is hypothesized that substituents at the C-5 and C-6 positions can interact with a hydrophobic subpocket within the PARP10 active site, which is formed by amino acid residues like Ile987, Tyr914, Val913, and Ala911. cohenlabohsu.com Targeting this variable D-loop region is a key strategy for developing selective inhibitors. cohenlabohsu.com The ability of these inhibitors to stabilize the catalytic domain of ARTD10 has been confirmed using techniques like differential scanning fluorimetry. acs.org

Selectivity Profiling of this compound

A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. This compound, also referred to as compound 19 in some studies, is described as a potent but non-selective PARP inhibitor. medchemexpress.commedchemexpress.commedchemexpress.com

It demonstrates inhibitory activity against the mono-ADP-ribosyltransferase ARTD10/PARP10 with an IC50 of 2.0 μM. medchemexpress.commedchemexpress.com However, it also inhibits the poly(ADP-ribose) polymerase ARTD1/PARP1 with an IC50 of 9.7 μM. medchemexpress.commedchemexpress.com Its activity against other mono-ADP-ribosyltransferases such as ARTD8/PARP14 and ARTD7/PARP15 is significantly lower, with IC50 values greater than 20 μM for both. medchemexpress.com

The development of more selective inhibitors remains a key goal in the field. For instance, the chemical probe OUL35, from which the phenoxybenzamide scaffold of this compound is derived, exhibits remarkable selectivity for ARTD10 over other PARP family members. acs.orgnih.gov OUL35 was found to be 13–300-fold selective for PARP10 over 12 other tested mono- and poly-ARTs. acs.org Similarly, extensive SAR studies on the 3,4-dihydroisoquinolin-1(2H)-one scaffold have led to compounds with greater than 10-fold selectivity for PARP10 over most other PARP family members. cohenlabohsu.com

The table below summarizes the inhibitory activity of this compound and a related selective inhibitor, OUL35, against various PARP enzymes.

| Compound | Target Enzyme | IC50 (μM) |

| This compound | ARTD10/PARP10 | 2.0 medchemexpress.commedchemexpress.com |

| ARTD1/PARP1 | 9.7 medchemexpress.commedchemexpress.com | |

| ARTD8/PARP14 | >20 medchemexpress.com | |

| ARTD7/PARP15 | >20 medchemexpress.com | |

| OUL35 | ARTD10/PARP10 | 0.33 acs.orgnih.gov |

| ARTD14/PARP14 | 23 acs.org | |

| ARTD15/PARP15 | 4.2 acs.org |

This data highlights the non-selective nature of this compound compared to more optimized chemical probes like OUL35.

Inhibition Profile Against ARTD10/PARP10

This compound, also referred to as compound 19, demonstrates potent inhibition of the mono-ADP-ribosyltransferase ARTD10/PARP10. medchemexpress.com Studies have reported an IC50 value of 2.0 µM for its inhibitory activity against ARTD10/PARP10. medchemexpress.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, indicating the potency of the inhibitor.

Dual Inhibition of ARTD1/PARP1

In addition to its activity against ARTD10/PARP10, this compound also exhibits inhibitory effects on the poly(ADP-ribose) polymerase-1 (ARTD1/PARP1). medchemexpress.com The reported IC50 value for the inhibition of ARTD1/PARP1 by this compound is 9.7 µM. medchemexpress.com This dual inhibition is a noteworthy characteristic of this compound.

Selectivity Against Other ARTD/PARP Family Members

The selectivity of a chemical probe is a critical factor in its utility for research. While this compound is a potent inhibitor of ARTD10/PARP10, it is considered non-selective due to its activity against other members of the ARTD/PARP family. medchemexpress.com The development of highly selective inhibitors for specific ARTD enzymes remains a challenge due to the homologous nature of their catalytic domains. oulu.fi

For instance, another compound, OUL35, has been identified as a more selective and potent inhibitor of ARTD10, with an IC50 of 329 nM. oulu.fi The non-selectivity of many "PARP inhibitors" is a known issue, and efforts are ongoing to understand their inhibitor profiles more comprehensively. oulu.fi

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) |

| ARTD10/PARP10 | 2.0 medchemexpress.com |

| ARTD1/PARP1 | 9.7 medchemexpress.com |

Implications of Selectivity for Biological Interpretation

The non-selective nature of inhibitors like this compound has significant implications for the interpretation of biological data. When a compound inhibits multiple enzymes, it can be challenging to attribute an observed biological effect to the inhibition of a single target. oulu.fi This is particularly relevant for the ARTD/PARP family, where different members are involved in a wide array of cellular functions. oulu.fi

The lack of specificity can lead to confounding results in studies aiming to elucidate the precise role of a particular ARTD enzyme. cohenlabohsu.com Therefore, the use of well-characterized, selective inhibitors is essential for accurately dissecting the biological functions of individual ARTD/PARP family members and for validating them as potential therapeutic targets. oulu.ficohenlabohsu.com The development of such selective chemical probes is an active area of research. oulu.fi

Cellular and Molecular Impact of Artd10/parp10 Inhibition by Artd10/parp10 in 2

Impact on DNA Damage Response and Genomic Stability

Inhibition of ARTD10/PARP10 by compounds such as Artd10/parp10-IN-2 has a profound impact on the cellular mechanisms that respond to DNA damage and maintain the integrity of the genome. ARTD10 is a key player in these pathways, and its disruption leads to several critical cellular changes.

ARTD10 is directly involved in translesion DNA synthesis (TLS), a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. researchgate.net The inhibition of ARTD10 impairs this process. Studies have shown that ARTD10's interaction with Proliferating Cell Nuclear Antigen (PCNA) is a critical step for TLS. nih.gov When ARTD10 is inhibited, the recruitment of specialized TLS polymerases to sites of DNA damage is compromised. frontiersin.org This leads to a reduction in the cell's ability to replicate across damaged DNA, a key function for cell survival under genotoxic stress.

ARTD10 interacts with PCNA, a central regulator of DNA replication and repair, through a specific PCNA-interacting peptide (PIP) box. frontiersin.orgcambridge.org This interaction is crucial for the recruitment of ARTD10 to replication forks, particularly those that have stalled due to DNA damage. frontiersin.org The inhibition of ARTD10 disrupts this interaction, which in turn affects the stability and restart of stalled replication forks. researchgate.netfrontiersin.org The proper functioning of ARTD10 at the replication fork is necessary to prevent the collapse of these structures, which can lead to more severe DNA damage, such as double-strand breaks.

The culmination of impaired TLS and disrupted replication fork dynamics due to ARTD10 inhibition results in increased genomic instability. nih.gov Cells with inhibited ARTD10 exhibit a greater number of DNA lesions and are hypersensitive to DNA damaging agents. nih.govabcam.com This hypersensitivity is a direct consequence of the cell's diminished capacity to tolerate and repair DNA damage, making it more vulnerable to genotoxic insults.

| Parameter | Effect of ARTD10/PARP10 Inhibition | Reference |

|---|---|---|

| Translesion DNA Synthesis (TLS) | Impaired | researchgate.net |

| Replication Fork Stability | Decreased | frontiersin.org |

| Genomic Instability | Increased | nih.gov |

| DNA Damage Hypersensitivity | Increased | nih.govabcam.com |

A notable consequence of ARTD10 inhibition is the sensitization of cells to genotoxic agents like hydroxyurea (B1673989). researchgate.net Hydroxyurea induces replication stress by depleting the pool of deoxyribonucleotides, leading to stalled replication forks. researchgate.net In cells where ARTD10 is inhibited, the ability to cope with this stress is significantly reduced, leading to increased cell death. researchgate.net This sensitization effect highlights the therapeutic potential of ARTD10 inhibitors in combination with chemotherapy.

The ATM (Ataxia-Telangiectasia Mutated) pathway is a critical signaling cascade activated in response to DNA double-strand breaks. Research suggests that ARTD10 may play a role in regulating the recruitment of ATM to sites of replication stress. nih.gov Overexpression of PARP10 has been shown to enhance the recruitment of ATM to stressed replication forks. nih.gov Conversely, the inhibition of ARTD10 could potentially dampen this response, further compromising the cell's ability to repair severe DNA damage.

Sensitization to Genotoxic Stress (e.g., Hydroxyurea)

Impact on Cell Cycle Regulation

The inhibition of ARTD10/PARP10 also has a direct impact on the regulation of the cell cycle. ARTD10 is involved in the progression through different phases of the cell cycle, and its inhibition can lead to cell cycle arrest. frontiersin.orgresearchgate.net

Studies have demonstrated that the pharmacological inhibition of PARP10 can cause a delay in the G2/M transition of the cell cycle. researchgate.net Furthermore, silencing of PARP10 has been shown to decrease the expression of key cell cycle accelerators, including Cyclin B and Cyclin D1. frontiersin.org Concurrently, the levels of cell cycle inhibitors such as p53, p21, and p27 have been observed to increase following PARP10 inhibition. frontiersin.org This shift in the balance of regulatory proteins effectively halts cell cycle progression, preventing cell division.

| Cell Cycle Component | Effect of ARTD10/PARP10 Inhibition | Reference |

|---|---|---|

| G2/M Transition | Delayed | researchgate.net |

| Cyclin B | Decreased | frontiersin.org |

| Cyclin D1 | Decreased | frontiersin.org |

| p53 | Increased | frontiersin.org |

| p21 | Increased | frontiersin.org |

| p27 | Increased | frontiersin.org |

Role in G1-Phase, S-Phase, and G2/M Transition

ARTD10 plays a multifaceted role in the regulation of the cell cycle. Its activity has been implicated in the G1/S transition, S-phase progression, and the G2/M transition. oup.comnih.govmdpi.com Inhibition of ARTD10 by compounds like this compound can therefore lead to disruptions in cell cycle progression.

Studies have shown that ARTD10 is involved in the G1/S cell cycle transition. oup.comnih.gov Its interaction with the oncoprotein c-Myc suggests a role in promoting cell proliferation. oup.com Furthermore, ARTD10 interacts with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, highlighting its importance during the S-phase. oup.comnih.gov Depletion of ARTD10 has been shown to slow cell proliferation and cause an accumulation of cells in the S and G2 phases of the cell cycle. oup.com

More specifically, ARTD10 is crucial for the G2/M transition. Pharmacological inhibition of ARTD10 leads to a delay in this transition. nih.gov This delay is linked to the regulation of key mitotic kinases, demonstrating the critical role of ARTD10's enzymatic activity in ensuring timely entry into mitosis. nih.gov

| Cell Cycle Phase | Role of ARTD10 | Effect of ARTD10/PARP10 Inhibition |

| G1/S Transition | Proposed to be important for the transition from G1 to S phase. oup.comnih.gov | Potential for disruption of entry into S phase. |

| S-Phase | Interacts with PCNA and is required for DNA damage tolerance. oup.comnih.gov | Increased sensitivity to DNA damage and replication stress. oup.com |

| G2/M Transition | Regulates the transition from G2 to mitosis. nih.gov | Delay in the G2/M transition. nih.gov |

Regulation of Mitotic Kinases (e.g., Aurora-A)

A key mechanism through which ARTD10 influences the G2/M transition is by regulating the activity of mitotic kinases, most notably Aurora-A. nih.govcambridge.org Aurora-A is a critical kinase that governs centrosome maturation and the formation of the mitotic spindle. mdpi.com

ARTD10 directly interacts with and mono-ADP-ribosylates Aurora-A. nih.govresearchgate.net This MARylation enhances the kinase activity of Aurora-A, which is essential for its proper function during mitosis. nih.gov Consequently, the inhibition of ARTD10 by this compound would prevent the activation of Aurora-A, leading to defects in mitotic progression. Cells lacking functional ARTD10 exhibit a decreased localization of Aurora-A on centrosomes and the mitotic spindle, resulting in a delayed entry into mitosis. nih.govmdpi.com

Interestingly, another study suggests that PARP10 can also inhibit Aurora A kinase activity, thereby suppressing tumor metastasis. researchgate.net This highlights the complex and potentially context-dependent role of ARTD10 in regulating Aurora A.

| Mitotic Kinase | Interaction with ARTD10 | Consequence of ARTD10/PARP10 Inhibition |

| Aurora-A | ARTD10 mono-ADP-ribosylates Aurora-A, enhancing its kinase activity. nih.gov | Decreased Aurora-A activity, leading to delayed G2/M transition. nih.gov |

| PLK1 | PARP10-mediated MARylation of PLK1 inhibits its kinase activity. cambridge.org | Potential dysregulation of PLK1-mediated cellular processes. |

Impact on Cellular Signaling Pathways

The inhibitory action of this compound extends to various critical cellular signaling pathways, thereby affecting a wide range of cellular functions from inflammation to cell growth and survival.

Modulation of NF-κB Signaling Pathway (e.g., through NEMO MARylation)

ARTD10 is a negative regulator of the NF-κB signaling pathway. oulu.finih.govnih.gov This pathway is central to inflammatory responses, immunity, and cell survival. The inhibitory effect of ARTD10 on NF-κB signaling is dependent on both its catalytic activity and its ability to bind to K63-linked poly-ubiquitin chains. oulu.finih.gov

ARTD10 is thought to be recruited to the NF-κB signaling complex where it MARylates NEMO (NF-κB essential modulator), a key component of the IκB kinase (IKK) complex. oulu.finih.govresearchgate.net This MARylation of NEMO is believed to prevent its subsequent poly-ubiquitination, which is a crucial step for the activation of the IKK complex and downstream NF-κB signaling. nih.govresearchgate.net By inhibiting ARTD10, this compound would therefore relieve this inhibition on the NF-κB pathway, potentially leading to its enhanced activation.

Effects on Wnt/β-Catenin Pathway (e.g., via GSK3β)

ARTD10 has been shown to influence the Wnt/β-catenin signaling pathway through its interaction with Glycogen Synthase Kinase 3β (GSK3β). mdpi.comnih.gov The Wnt pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is often linked to cancer.

ARTD10 can mono-ADP-ribosylate GSK3β, and this modification inhibits the kinase activity of GSK3β. mdpi.comnih.gov GSK3β is a key component of the β-catenin destruction complex, which phosphorylates β-catenin, targeting it for degradation. mdpi.com By inhibiting GSK3β, ARTD10 can lead to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate the transcription of Wnt target genes. Inhibition of ARTD10 by this compound would be expected to restore GSK3β activity, leading to increased degradation of β-catenin and a dampening of Wnt/β-catenin signaling.

Influence on PI3K-AKT and MAPK Signaling Pathways

Emerging evidence suggests that ARTD10 also plays a role in the PI3K-AKT and MAPK signaling pathways, both of which are central to cell proliferation, survival, and metastasis. researchgate.netnih.gov

Studies in oral squamous cell carcinoma (OSCC) have shown that depletion of PARP10 impairs both the PI3K-AKT and MAPK signaling pathways. researchgate.netnih.gov This suggests that ARTD10 activity is required for the proper functioning of these pathways. Consequently, inhibiting ARTD10 with this compound could lead to the downregulation of PI3K-AKT and MAPK signaling, thereby inhibiting cancer cell growth and survival. researchgate.netnih.gov

Regulation of PKCδ and Voltage-Gated K+ Channel Kv1.1

ARTD10 is involved in the regulation of neuronal excitability through a signaling cascade involving Protein Kinase C delta (PKCδ) and the voltage-gated potassium channel Kv1.1. nih.govnih.gov

ARTD10 has been found to inhibit PKCδ activity. nih.govnih.gov PKCδ, in turn, modulates the function of Kv1.1 channels, which are important for regulating neuronal action potentials. nih.gov Specifically, ARTD10-mediated inhibition of PKCδ leads to an increase in the current amplitude of Kv1.1. nih.govnih.gov Therefore, pharmacological blockade of ARTD10 with an inhibitor like this compound would be expected to increase PKCδ activity, leading to a decrease in Kv1.1 current and an increase in neuronal excitability. nih.govnih.gov

| Signaling Pathway | Target of ARTD10 | Effect of ARTD10 Activity | Consequence of ARTD10/PARP10 Inhibition |

| NF-κB | NEMO | Inhibition of NF-κB signaling. oulu.finih.gov | Potential activation of NF-κB signaling. |

| Wnt/β-Catenin | GSK3β | Inhibition of GSK3β, leading to β-catenin stabilization. mdpi.comnih.gov | Activation of GSK3β, leading to β-catenin degradation. |

| PI3K-AKT | Unknown | Required for pathway activity. researchgate.netnih.gov | Impairment of PI3K-AKT signaling. researchgate.netnih.gov |

| MAPK | Unknown | Required for pathway activity. researchgate.netnih.gov | Impairment of MAPK signaling. researchgate.netnih.gov |

| PKCδ/Kv1.1 | PKCδ | Inhibition of PKCδ, leading to increased Kv1.1 current. nih.govnih.gov | Activation of PKCδ, leading to decreased Kv1.1 current and increased neuronal excitability. nih.govnih.gov |

Impact on Cellular Metabolism

Inhibition of ARTD10/PARP10 profoundly affects cellular metabolic pathways. The enzyme is a known regulator of mitochondrial function, metabolic adaptation through AMPK signaling, fatty acid oxidation, and the activity of glycolytic enzymes. nih.govnih.govfrontiersin.org

ARTD10/PARP10 acts as a negative regulator of mitochondrial activity. Studies involving the genetic depletion of PARP10 through specific shRNAs have demonstrated a resultant increase in mitochondrial oxidative capacity in various cancer cell models. nih.govnih.govmdpi.com This enhancement of mitochondrial function is a consistent finding across multiple studies. mdpi.comresearchgate.netoup.com Inhibition of PARP enzymes, in general, has been shown to improve mitochondrial function and boost respiratory capacity. nih.govnagibio.ch The depletion of PARP10 is also associated with a decrease in mitochondrial superoxide (B77818) production, which corresponds with an increased expression of antioxidant genes, suggesting that inhibiting ARTD10/PARP10 leads to lower oxidative stress. nih.govnih.gov

A key mechanism through which ARTD10/PARP10 inhibition impacts metabolism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.govfrontiersin.org Genetic silencing of PARP10 consistently leads to increased AMPK activation. otka-palyazat.hufrontiersin.orgscispace.com AMPK activation serves as a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes. The activation of AMPK following PARP10 inhibition can trigger metabolic adaptation, which is particularly relevant in cancer cells that rely on altered metabolic pathways like the Warburg effect. nih.govnih.gov This PARP10-mediated AMPK activation may modulate how cancer cells and various metabolic tissues adapt to changes in nutrient availability, such as during fasting. nih.gov

ARTD10/PARP10 is implicated in the control of lipid metabolism, specifically fatty acid oxidation (FAO). Research indicates an inverse relationship between ARTD10/PARP10 expression and FAO, where lower levels or depletion of the enzyme lead to an increase in this metabolic process. nih.govnih.govmdpi.commdpi.comuniprot.orgbpsbioscience.com This effect has been observed in various cellular models upon PARP10 silencing. nih.gov Pharmacological inhibition of PARP enzymes more broadly has also been connected to an increase in fatty acid oxidation. nih.govresearchgate.net Therefore, inhibition of ARTD10/PARP10 by this compound is expected to enhance the cellular capacity for oxidizing fatty acids.

ARTD10/PARP10 directly interacts with and modifies key enzymes in the glycolytic pathway. A primary target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in glycolysis. mdpi.commdpi.comrepec.org ARTD10/PARP10 catalyzes the mono-ADP-ribosylation of GAPDH. researchgate.netmdpi.com This post-translational modification is dependent on the catalytic activity of ARTD10/PARP10. researchgate.net Pharmacological inhibitors, such as PJ34, have been shown to inhibit the ARTD10-mediated ADP-ribosylation of GAPDH in a dose-dependent manner in vitro. mdpi.comresearchgate.net This inhibition disrupts the recruitment of GAPDH to specific cytosolic bodies that form in the presence of active ARTD10/PARP10. mdpi.com While direct studies with this compound are not available, its potency as an ARTD10 inhibitor suggests it would similarly modulate GAPDH by preventing its ADP-ribosylation.

Table 1: Effects of ARTD10/PARP10 Inhibition on Cellular Metabolism

| Metabolic Area | Effect of ARTD10/PARP10 Inhibition/Depletion | Key Findings | Supporting Evidence |

|---|---|---|---|

| Mitochondrial Function | Increased oxidative capacity | Depletion of PARP10 enhances mitochondrial respiration and reduces oxidative stress. | nih.govnih.govmdpi.com |

| AMPK Signaling | Activation of AMPK | Silencing of PARP10 leads to increased phosphorylation and activation of AMPK. | nih.govnih.govfrontiersin.org |

| Fatty Acid Oxidation | Increased fatty acid oxidation | Lower PARP10 expression is associated with enhanced rates of fatty acid oxidation. | nih.govnih.govmdpi.com |

| Glycolytic Modulation | Inhibition of GAPDH ADP-ribosylation | Pharmacological inhibitors block the catalytic activity of ARTD10, preventing the modification of GAPDH. | mdpi.comresearchgate.net |

Regulation of Fatty Acid Oxidation

Impact on Gene Expression and Transcriptional Regulation

ARTD10/PARP10, through its enzymatic activity and protein-protein interactions, plays a role in regulating the expression of genes involved in various cellular processes.

Poly(ADP-ribose) polymerases, including ARTD10/PARP10, are established regulators of gene transcription, partly through their ability to alter chromatin organization. nih.govthermofisher.com ARTD10/PARP10 can directly modify core histones through mono-ADP-ribosylation. mdpi.comresearchgate.net This post-translational modification of histones can influence chromatin structure, making it more or less accessible to transcription factors and the transcriptional machinery, thereby regulating gene expression. uniprot.org Furthermore, ARTD10/PARP10 can also act as a transcriptional cofactor, directly interacting with transcription factors like c-Myc to modulate their activity. researchgate.net By inhibiting the catalytic activity of ARTD10/PARP10, compounds like this compound can be expected to prevent the mono-ADP-ribosylation of histones and other chromatin-associated proteins, thus influencing chromatin-dependent transcriptional programs.

Table 2: Impact of ARTD10/PARP10 on Gene Regulation

| Regulatory Mechanism | Role of ARTD10/PARP10 | Expected Impact of Inhibition | Supporting Evidence |

|---|---|---|---|

| Chromatin Organization | Mono-ADP-ribosylates core histones, altering chromatin structure. | Prevents histone modification, potentially altering gene accessibility and expression patterns. | mdpi.comthermofisher.comresearchgate.netuniprot.org |

| Transcriptional Cofactor | Interacts with transcription factors (e.g., c-Myc) to regulate their function. | Modulates the activity of associated transcription factors, leading to changes in target gene expression. | researchgate.net |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| OUL35 |

| PJ34 |

| Glyceraldehyde-3-Phosphate |

| ATP |

| NAD |

Role as a Transcriptional Cofactor (e.g., with c-Myc)

ARTD10 (also known as PARP10) was initially identified as a protein that interacts with the oncoprotein c-Myc, a critical transcriptional regulator involved in cell proliferation, differentiation, and apoptosis. researchgate.net The interaction between ARTD10 and c-Myc suggests a role for ARTD10 in modulating Myc's transcriptional activities. researchgate.netnih.gov Specifically, the C-terminal half of ARTD10 is involved in binding to c-Myc. researchgate.net

Overexpression of ARTD10 has been shown to inhibit the transformation of rat embryonic fibroblasts mediated by c-Myc and E1A, indicating that ARTD10 can act as a suppressor of c-Myc's oncogenic functions. researchgate.netfrontiersin.org This inhibitory effect is linked to ARTD10's mono-ADP-ribosyltransferase activity. researchgate.net Although the precise mechanisms are still under investigation, it is proposed that by interacting with c-Myc, ARTD10 may influence the transcription of c-Myc target genes that regulate cell behavior. researchgate.netnih.gov

The inhibition of ARTD10 by compounds like this compound could therefore disrupt this regulatory relationship. By blocking the catalytic activity of ARTD10, the inhibitor may prevent the mono-ADP-ribosylation of c-Myc or other associated factors, thereby altering the transcriptional landscape controlled by c-Myc. This could have significant implications for the cellular processes governed by this key oncoprotein.

Other Cellular Processes Affected by ARTD10/PARP10 Inhibition

Inhibition of ARTD10/PARP10 by this compound has been shown to impact a range of fundamental cellular processes beyond its role as a transcriptional cofactor. These effects are largely tied to the enzymatic function of ARTD10 and its interaction with various cellular proteins.

Apoptosis Induction and Regulation

ARTD10 plays a role in the regulation of apoptosis, or programmed cell death. nih.govoncotarget.com Overexpression of wild-type ARTD10, but not its catalytically inactive mutant, has been observed to induce apoptosis. nih.govmdpi.com This suggests that the mono-ADP-ribosyltransferase activity of ARTD10 is crucial for its pro-apoptotic function. mdpi.com

During apoptosis, ARTD10 itself is targeted and cleaved by caspases, specifically caspase-6. nih.gov This cleavage event appears to be part of a negative feedback loop, as the resulting fragments of ARTD10 are unable to induce apoptosis, even though the catalytic domain remains active. nih.gov This indicates that the physical linkage of the catalytic domain and other regions of the protein, such as the N-terminal RNA recognition motif, is necessary for its pro-apoptotic activity. nih.gov

The use of ARTD10 inhibitors, such as this compound, can rescue cells from ARTD10-induced apoptosis. medchemexpress.comoulu.finih.gov For example, the small molecule inhibitor OUL35 has been shown to completely rescue HeLa cells from cell death caused by ARTD10 overexpression. oulu.finih.gov This highlights the potential of ARTD10 inhibitors to modulate apoptotic pathways. Furthermore, knockdown of ARTD10 has been shown to reduce apoptosis in response to DNA-damaging agents. nih.gov

| Cell Line | Effect of ARTD10/PARP10 Inhibition | Research Finding |

| HeLa | Rescue from apoptosis | The inhibitor OUL35 rescued HeLa cells from ARTD10-induced cell death. oulu.finih.gov |

| U2OS | Reduced apoptosis | Knockdown of ARTD10 led to reduced apoptosis in response to DNA-damaging agents. nih.gov |

Cell Proliferation and Survival Modulation

ARTD10 is implicated in the control of cell proliferation and survival. mdpi.comoulu.fi Overexpression of ARTD10 has been shown to interfere with cell proliferation, a phenomenon that is dependent on its catalytic activity. mdpi.com Conversely, the loss of ARTD10 has been found to reduce the growth of certain cancer cell lines, such as HeLa, breast cancer, and colorectal adenocarcinoma cells. frontiersin.org

The silencing of ARTD10 in MCF7 (breast cancer) and CaCo2 (colorectal cancer) cells led to a decreased proliferation rate. nih.govplos.orgplos.org This effect was correlated with increased expression of anti-Warburg enzymes, suggesting a shift in cellular metabolism. nih.govplos.org Furthermore, ARTD10 has been shown to interact with Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair, which is essential for cell proliferation. cambridge.orgnih.gov

Inhibition of ARTD10 can therefore modulate cell proliferation and survival. In some contexts, ARTD10 promotes cellular proliferation, and its overexpression can alleviate cellular sensitivity to replication stress. frontiersin.orguniprot.org For instance, loss of ARTD10 was found to decrease the tumorigenic activity of HeLa cells. frontiersin.org However, the specific outcome of ARTD10 inhibition on cell proliferation appears to be cell-type dependent. nih.gov

| Cell Line | Effect of ARTD10/PARP10 Inhibition/Depletion | Research Finding |

| MCF7 | Decreased proliferation | Silencing of ARTD10 reduced the proliferation rate. nih.govplos.orgplos.org |

| CaCo2 | Decreased proliferation | Silencing of ARTD10 reduced the proliferation rate. nih.govplos.orgplos.org |

| HeLa | Reduced growth | Loss of ARTD10 reduced the growth of HeLa cells both in vitro and in vivo. frontiersin.orgoup.com |

| Oral Squamous Carcinoma Cells | Inhibited proliferation | Depletion of ARTD10 markedly inhibited the proliferation of OSCC cells. nih.gov |

Cell Migration and Invasion

There is growing evidence that ARTD10 is involved in the regulation of cell migration and invasion, which are critical processes in cancer metastasis. cambridge.orgnih.gov However, the role of ARTD10 in these processes appears to be complex and context-dependent.

In some studies, a deficiency of ARTD10 has been shown to promote the migration and invasion of tumor cells. frontiersin.orgresearchgate.net For example, in HeLa and hepatocellular carcinoma (HCC) cells, a lack of ARTD10 increased their migratory and invasive capabilities in vitro and enhanced metastasis in vivo. frontiersin.orgresearchgate.net This has been linked to the regulation of Aurora A kinase activity, where ARTD10-mediated mono-ADP-ribosylation of Aurora A inhibits its kinase activity and subsequently suppresses tumor metastasis. researchgate.netoup.com

Conversely, in oral squamous cell carcinoma (OSCC), depletion of ARTD10 markedly inhibited the migration and invasion of OSCC cells. nih.gov This suggests that ARTD10 may have opposing roles in different cancer types. The inhibition of ARTD10 by this compound could therefore either promote or suppress cell migration and invasion depending on the specific cellular context and the signaling pathways at play.

| Cell Line | Effect of ARTD10/PARP10 Depletion | Research Finding |

| HeLa | Promoted migration and invasion | Deficiency of ARTD10 markedly increased the migration and invasion of tumor cells. frontiersin.orgresearchgate.net |

| Hepatocellular Carcinoma (HCC) | Promoted migration and invasion | A deficiency of ARTD10 promoted the migration and invasion of HCC QGY-7703 cells. frontiersin.org |

| Oral Squamous Carcinoma Cells (OSCC) | Inhibited migration and invasion | Depletion of ARTD10 markedly inhibited the migration and invasion of OSCC cells. nih.gov |

Methodological Approaches in Researching Artd10/parp10 in 2 and Artd10/parp10 Biology

Biochemical and Biophysical Assays

Biochemical and biophysical assays are fundamental to characterizing the enzymatic activity of ARTD10 and quantifying the potency of inhibitory compounds. These in vitro methods provide a controlled environment to study the direct interaction between the enzyme, its substrate, and potential inhibitors.

Activity-based assays are crucial for directly measuring the mono-ADP-ribosylation (MARylation) catalyzed by ARTD10. oulu.fi A common method involves tracking the incorporation of a labeled ADP-ribose moiety from its donor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), onto a substrate protein.

One established technique is a radioactive assay that uses [³²P]-labeled NAD+. In this setup, recombinant ARTD10 is incubated with a substrate, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), in a buffer containing [³²P]-NAD+. mdpi.comresearchgate.net The reaction products are then separated by SDS-PAGE, and the transfer of the radioactive ADP-ribose to the substrate is visualized and quantified by autoradiography. mdpi.comresearchgate.net This method allows for the direct observation of enzymatic activity and can be adapted to test the efficacy of inhibitors by measuring the reduction in substrate modification. mdpi.comresearchgate.net For instance, the ability of compounds like PJ34 to inhibit ARTD10-mediated ADP-ribosylation of GAPDH has been demonstrated using this approach. mdpi.com

Another widely used method is a non-radioactive, fluorescence-based assay. This homogenous assay measures the amount of NAD+ remaining after the enzymatic reaction by chemically converting it into a fluorescent analog. researchgate.net This technique is particularly well-suited for high-throughput screening (HTS) of large compound libraries to identify potential inhibitors. oulu.firesearchgate.net The assay's performance can be optimized by using an excess of a recombinant acceptor protein, making it a cost-effective and robust tool for screening and profiling inhibitors of mono-ARTDs like ARTD10. researchgate.net

Determining the potency of inhibitors is a critical step in their development. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. IC50 values are derived from dose-response curves, where the enzyme's activity is measured across a range of inhibitor concentrations. amazonaws.comnih.gov

For ARTD10, various inhibitors have been characterized using this method. For example, the compound OUL35 was identified as a potent and selective inhibitor with an IC50 of 330 nM. acs.org Its selectivity was confirmed by testing it against other ARTD family members. acs.org Similarly, the PARP inhibitor PJ34 has also been shown to inhibit ARTD10 activity in vitro. mdpi.com The table below summarizes the IC50 values for several compounds against ARTD10.

| Compound | Reported IC50 for ARTD10 | Notes | Reference |

|---|---|---|---|

| OUL35 | 330 nM | Identified from a screen of an NCI compound library. Selective over other ARTDs. | acs.org |

| RBN010860 | 40.9 nM | Potently inhibited PARP10 MARylation in vitro. | researchgate.net |

| PJ34 | Variable (µM range) | A known PARP inhibitor also showing activity against ARTD10. | mdpi.comresearchgate.net |

The determination of Michaelis-Menten kinetics is also performed to understand the enzyme's affinity for its substrate (NAD+) and its catalytic rate. amazonaws.com However, for mono-ADP-ribosyltransferases like ARTD10, which consume small amounts of substrate, these analyses can be challenging. researchgate.net Comparing the IC50 values obtained using full-length ARTD10 versus its isolated catalytic domain can also provide insights into the inhibitor's mechanism of action. nih.gov

As ARTD10 consumes NAD+ to catalyze ADP-ribosylation, assays that measure the depletion of NAD+ serve as an indirect but effective way to quantify enzyme activity. researchgate.net A popular method is a fluorescence-based assay where the remaining NAD+ in the reaction is converted to a fluorescent product. researchgate.net The signal is inversely proportional to enzyme activity; a lower fluorescence signal indicates higher ARTD10 activity due to greater NAD+ consumption. researchgate.net

This homogenous assay format is highly adaptable for high-throughput screening. researchgate.net It has been successfully optimized for ARTD10 and ARTD7, demonstrating its utility in screening compound libraries and profiling known ARTD inhibitors to identify potent and selective molecules. researchgate.netresearchgate.net The assay's signal is dependent on both time and enzyme concentration, and the reaction slows as the NAD+ substrate is consumed. researchgate.net

The in vitro assays described above require a source of pure and active ARTD10 enzyme. This is achieved through recombinant protein expression and purification. mdpi.com The cDNA for human ARTD10, either the full-length protein or specific domains like the catalytic domain (ARTD), is typically cloned into an expression vector. amazonaws.comnih.gov These vectors often include affinity tags, such as Glutathione S-transferase (GST) or a FLAG-tag, to facilitate purification. nih.gov

The protein is commonly expressed in bacterial systems like Escherichia coli. amazonaws.comnih.gov After expression is induced, the bacterial cells are lysed, and the recombinant ARTD10 protein is purified from the cell lysate using affinity chromatography corresponding to its tag. The purity and concentration of the protein are then confirmed using methods like SDS-PAGE and protein concentration assays. This purified, recombinant enzyme is then used in biochemical assays to study its activity and screen for inhibitors. mdpi.combpsbioscience.com

NAD+ Consumption Assays

Cell-Based Assays

While biochemical assays are essential for studying direct enzyme-inhibitor interactions, cell-based assays are necessary to understand the biological function of ARTD10 and the effects of its inhibition in a physiological context. These assays assess cellular processes such as proliferation, viability, and response to stress.

ARTD10 has been implicated in the regulation of cell proliferation and the response to DNA damage. mdpi.comresearchgate.net Therefore, assays that measure cell proliferation and viability are critical tools for investigating the cellular consequences of ARTD10 inhibition or knockout.

Commonly used methods include CellTiter-Glo luminescent cell viability assays, which measure ATP levels as an indicator of metabolic activity and cell number. oncotarget.com These have been used to show that knocking down other proteins, like ATM, can specifically reduce the proliferation of cells that are overexpressing ARTD10. oncotarget.com

Apoptosis Assays

To investigate the role of ARTD10/PARP10 in programmed cell death, or apoptosis, researchers utilize various assays. A common method involves the use of Annexin V staining. oup.com Overexpression of wild-type ARTD10 has been shown to induce cell death, a process that can be analyzed and quantified using Fluorescence-Activated Cell Sorting (FACS). oulu.fi In these analyses, apoptotic cells are identified by staining with Annexin V, while necrotic cells are marked by propidium (B1200493) iodide. oulu.fi

Studies have demonstrated that the overexpression of ARTD10 leads to an increase in cell death compared to control cells. oulu.fi For instance, in PARP10-knockout cells, an increase in apoptosis was observed following treatment with hydroxyurea (B1673989) (HU), a DNA damaging agent. oup.com This effect can be rescued by the re-expression of PARP10. oup.com Furthermore, the chemical probe OUL35 has been shown to rescue HeLa cells from ARTD10-induced cell death, highlighting the role of ARTD10's catalytic activity in this process. oulu.fi The pro-apoptotic function of ARTD10 is also supported by findings that its caspase-dependent cleavage interferes with this function. oncotarget.com

The following table summarizes findings from apoptosis assays in ARTD10/PARP10 research:

| Cell Line | Experimental Condition | Assay | Key Finding | Reference |

| HeLa | Overexpression of ARTD10 | FACS with Annexin V/Propidium Iodide | Increased cell death | oulu.fi |

| HeLa | PARP10 knockout + Hydroxyurea | Annexin V Assay | Increased apoptosis | oup.com |

| U2OS | ARTD10 knockdown | Not specified | Reduced apoptosis | researchgate.net |

| MCF7, CaCo2 | PARP10 shRNA silencing | Sulforhodamine B assay, BRDU incorporation | Reduced cell proliferation | plos.org |

| MCF10A-TREPARP10 | Knockdown of ALKBH2, PRDM10, or ATM | Annexin V Assay | Increased apoptosis | oncotarget.com |

Cell Cycle Analysis (e.g., Flow Cytometry)

The progression of the cell cycle is a critical area of investigation in ARTD10/PARP10 biology. Flow cytometry is a primary tool for this analysis, often using propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). oup.com

Research indicates that PARP10 plays a role in the G1/S transition and is involved in regulating the G2/M transition. oup.comnih.gov Depletion of PARP10 has been shown to cause defects in the progression of the G2/M phase. mdpi.com This is further supported by the observation that PARP10-knockout HeLa cells exhibit an altered cell-cycle profile. oup.com The catalytic activity of PARP10 is crucial for this function, as the catalytically inactive mutant (PARP10 G888W) fails to rescue the mitotic entry defect observed in PARP10 KO cells. nih.gov

The table below presents key findings from cell cycle analyses in ARTD10/PARP10 studies:

| Cell Line | Experimental Condition | Method | Key Finding | Reference |

| HeLa | PARP10 knockout | PI flow cytometry | Altered cell-cycle profile | oup.com |

| HeLa | PARP10 knockout and rescue with wild-type or mutant PARP10 | Immunofluorescence for pH3 | Wild-type PARP10, but not the G888W mutant, rescues mitotic entry defect. | nih.gov |

| Various Cancer Cell Lines | Treatment with PARP10 inhibitor OUL35 | Quantification of mitotic population | Inhibition of PARP10 affects mitotic progression. | researchgate.net |

| T47D | Transient PARP10 siRNA knockdown | Not specified | Confirmed involvement of PARP10 in mitotic progression. | nih.gov |

Cell Migration and Invasion Assays

The influence of ARTD10/PARP10 on cancer cell motility is assessed through migration and invasion assays. These in vitro techniques are fundamental to understanding the metastatic potential of tumor cells. frontiersin.org Commonly used methods include the wound-healing assay and the transwell assay, which may be coated with Matrigel to specifically assess invasion. frontiersin.orgdntb.gov.ua

Studies have shown that a deficiency in PARP10 can markedly increase the migration and invasion of tumor cells. researchgate.netnih.gov This effect is linked to the regulation of the epithelial-mesenchymal transition (EMT). nih.gov Conversely, other research suggests that PARP10 can function as a tumor suppressor by inhibiting tumor metastasis, a function dependent on its enzymatic activity. researchgate.net For example, depletion of PARP10 in oral squamous cell carcinoma (OSCC) cells has been shown to inhibit their migration and invasion capabilities. nih.gov

Key findings from cell migration and invasion assays are summarized in the table below:

| Cell Line | Experimental Condition | Assay | Key Finding | Reference |

| HeLa, QGY-7703 (Hepatocellular Carcinoma) | PARP10 deficiency | Not specified | Promotes migration and invasion. | nih.govfrontiersin.org |

| Oral Squamous Cell Carcinoma (OSCC) | PARP10 depletion | Transwell assay | Inhibited migration and invasion. | nih.gov |

| Not Specified | RNF114 deficiency | Migration and invasion assays | Promotes tumor cell migration and metastasis through PARP10 regulation. | researchgate.net |

Reporter Gene Assays (e.g., for signaling pathways)

Reporter gene assays are instrumental in elucidating the impact of ARTD10/PARP10 on various signaling pathways. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific promoter responsive to a signaling pathway of interest.

One of the key pathways investigated in relation to ARTD10/PARP10 is the NF-κB signaling pathway. oulu.fi Research has shown that ARTD10 can inhibit NF-κB-dependent reporter gene expression. researchgate.net This inhibitory effect is linked to the ability of ARTD10 to interfere with the nuclear translocation of the p65 subunit of NF-κB. researchgate.net Additionally, reporter gene assays have been used to demonstrate that ARTD10 co-expression negatively affects MYC activity. core.ac.uk The SupF shuttle plasmid mutagenesis assay, a type of reporter assay, has been used to show that PARP10 is required for translesion DNA synthesis, a process that can be mutagenic. nih.gov

The following table highlights significant findings from reporter gene assays in ARTD10/PARP10 research:

| Signaling Pathway | Cell Line | Reporter System | Key Finding | Reference |

| NF-κB | HeLa | NF-κB-dependent reporter gene | ARTD10 inhibits NF-κB-dependent gene expression. | researchgate.net |

| MYC Activity | Not specified | MYC-responsive reporter | ARTD10 co-expression negatively regulates MYC activity. | core.ac.uk |

| Translesion DNA Synthesis | 293T | SupF shuttle plasmid mutagenesis assay | PARP10 is required for UV-induced mutagenesis. | nih.gov |

| CYP1B1 Induction | HuH7 | pCYP1B1-luc | Used to study TIPARP/ARTD14 function. | portlandpress.com |

Molecular Biology and Genetic Techniques

Gene Knockdown (siRNA, shRNA) and Knockout (CRISPR-Cas9) Studies

To dissect the specific functions of ARTD10/PARP10, researchers employ gene silencing techniques such as RNA interference (RNAi) with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), and gene editing with the CRISPR-Cas9 system. researchgate.net These methods allow for the temporary or permanent reduction or elimination of ARTD10/PARP10 expression, enabling the study of the resulting cellular phenotypes. frontiersin.org

siRNA-mediated knockdown of PARP10 has been shown to reduce UV-induced mutation rates and sensitize cells to DNA damage. nih.gov Similarly, shRNA-mediated silencing of PARP10 has been observed to reduce the proliferation of certain cancer cell lines. plos.org For a more permanent and complete loss of function, CRISPR-Cas9-mediated gene knockout has been utilized. oup.com For instance, CRISPR/Cas9-mediated knockout of PARP10 in HeLa cells resulted in reduced proliferation rates and increased sensitivity to replication stress. oup.com Genome-wide CRISPR screens have also been performed in PARP10-knockout and overexpressing cells to identify synthetic lethal interactions. oncotarget.comnih.gov

The table below summarizes key studies using gene knockdown and knockout techniques:

| Technique | Cell Line | Key Finding | Reference |

| siRNA | 293T | PARP10 knockdown reduces UV-induced mutation rates. | nih.gov |

| shRNA | MCF7, CaCo2 | PARP10 silencing reduces cell proliferation. | plos.org |

| CRISPR-Cas9 | HeLa | PARP10 knockout reduces proliferation and increases sensitivity to replication stress. | oup.com |

| CRISPR screens | Breast and Ovarian Cancer Cell Lines | Identified genetic determinants of PARP10-mediated cellular survival. | nih.gov |

Overexpression Studies (Wild-Type and Catalytically Inactive Mutants)

Overexpression studies, where either the normal (wild-type) or a non-functional (catalytically inactive) version of ARTD10/PARP10 is introduced into cells, are crucial for confirming that the observed effects are due to the protein's enzymatic activity. A commonly used catalytically inactive mutant is ARTD10-G888W. oulu.finih.gov

These studies have consistently shown that the overexpression of wild-type ARTD10, but not the G888W mutant, leads to specific cellular outcomes. For example, wild-type ARTD10 overexpression induces cell death, an effect that is not seen with the inactive mutant. oulu.fi Similarly, the ability of PARP10 to rescue mitotic entry defects in knockout cells is dependent on its catalytic activity. nih.gov Overexpression of PARP10 in non-transformed RPE-1 cells has been shown to promote resistance to replication stress. oup.com Furthermore, the interaction of ARTD10 with other proteins, such as its ability to MARylate PKCδ, is dependent on its catalytic function. researchgate.net

The following table details key findings from ARTD10/PARP10 overexpression studies:

| Protein Version | Cell Line | Key Finding | Reference |

| Wild-Type ARTD10 | HeLa | Induces cell death. | oulu.fi |

| Wild-Type vs. G888W Mutant | HEK293 | Wild-type, but not mutant, ARTD10 interferes with Chikungunya virus replication. | biorxiv.org |

| Wild-Type vs. G888W Mutant | HeLa | Wild-type PARP10 rescues mitotic entry defects, while the G888W mutant does not. | nih.gov |

| Wild-Type PARP10 | RPE-1 | Promotes resistance to replication stress. | oup.com |

| Wild-Type vs. G888W Mutant | HeLa | Wild-type ARTD10, but not the G888W mutant, leads to phosphorylation of PKCδ. | researchgate.net |

Protein Interaction and Localization Studies

To understand the function of ARTD10/PARP10 and the impact of its inhibition, researchers employ various techniques to identify its binding partners and determine its location within the cell.

Co-Immunoprecipitation and Pull-Down Assays

Co-immunoprecipitation (Co-IP) and pull-down assays are fundamental techniques used to identify proteins that interact with ARTD10/PARP10. In Co-IP, an antibody targeting ARTD10/PARP10 is used to isolate it from a cell lysate, bringing along any proteins that are bound to it. researchgate.net These interacting partners can then be identified using mass spectrometry.

Key Research Findings:

GAPDH as an Interactor: Studies have successfully used Co-IP to identify glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as an interacting partner of ARTD10/PARP10 in various cell lines, including CHO and HL60 cells. researchgate.netmdpi.com In these experiments, lysates from cells overexpressing a tagged version of ARTD10 were incubated with an antibody against the tag. The resulting immunoprecipitated complex was found to contain GAPDH, which was identified by MALDI-TOF mass spectrometry. mdpi.comresearchgate.net

PCNA Interaction: ARTD10/PARP10 has been shown to interact with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. nih.gov Endogenous Co-IP experiments using an anti-PARP10 antibody confirmed that PCNA interacts with PARP10 in HeLa cells, and this interaction increases after UV-induced DNA damage. nih.gov

Pull-Down Assays for ADP-ribosylated Proteins: A specialized pull-down technique using a recombinant protein macrodomain (mAf1521), which specifically binds to ADP-ribosylated proteins, has been employed. mdpi.comresearchgate.net This method identified GAPDH as a protein that becomes ADP-ribosylated in an ARTD10-dependent manner. mdpi.comresearchgate.net

Quantitative Interaction Assays: The LUMIER Co-IP assay, which utilizes luciferase-tagged proteins, has been used to quantify the interaction between ARTD10/PARP10 and PCNA within cells. nih.gov

Table 1: Proteins Identified as Interactors with ARTD10/PARP10 using Co-IP and Pull-Down Assays

| Interacting Protein | Cell Line(s) | Method | Key Finding | Reference |

|---|---|---|---|---|

| GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) | CHO, HL60, HeLa | Co-Immunoprecipitation, Pull-Down | ARTD10 interacts with and ADP-ribosylates GAPDH. | researchgate.netmdpi.com |

| PCNA (Proliferating Cell Nuclear Antigen) | HeLa, 293T | Co-Immunoprecipitation, GST-Pulldown | ARTD10 interacts with PCNA, an interaction that is enhanced by DNA damage. | nih.gov |

| c-Myc | - | Yeast two-hybrid, Co-Immunoprecipitation | ARTD10 was initially identified as a c-Myc interacting protein. | nih.govresearchgate.netfrontiersin.org |

| Ubiquitin Receptor p62/SQSTM1 | - | Co-localization studies | ARTD10 co-localizes with p62 in cytoplasmic bodies. | nih.govresearchgate.net |

Immunofluorescence and Microscopy (e.g., Live-Cell Imaging, FRAP)

Immunofluorescence microscopy is a powerful tool for visualizing the subcellular localization of ARTD10/PARP10. This technique uses fluorescently labeled antibodies to detect the protein within fixed cells. Live-cell imaging and Fluorescence Recovery After Photobleaching (FRAP) provide dynamic information about the protein's movement and behavior in living cells. nih.govfluorofinder.comconductscience.com